Enhanced Lipophilicity (LogP) Compared to Primary Amine Analog
The N-methyl substitution in (4-Bromo-pyridin-2-ylmethyl)-methyl-amine increases its lipophilicity relative to the primary amine analog (4-Bromopyridin-2-yl)methanamine. The calculated LogP for the target compound is 1.56 , compared to an XLogP3 value of 0.4 for the des-methyl analog . This difference of +1.16 Log units translates to a more favorable membrane permeability profile for the target compound, a key consideration in the design of central nervous system (CNS) agents or in improving cellular uptake of drug candidates.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.5635 (calculated) |
| Comparator Or Baseline | (4-Bromopyridin-2-yl)methanamine (CAS 865156-50-9): XLogP3 = 0.4 |
| Quantified Difference | Increase of 1.16 LogP units |
| Conditions | Predicted values using standard computational models (Leyan for target; AngeneChemical for comparator). |
Why This Matters
A higher LogP indicates better membrane permeability, which is critical for biological activity in cell-based assays and in vivo efficacy.
